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DL-Glutamine hydrate - 115584-75-3; 585-21-7

DL-Glutamine hydrate

Catalog Number: EVT-2690711
CAS Number: 115584-75-3; 585-21-7
Molecular Formula: C5H12N2O4
Molecular Weight: 164.161
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Glutamine hydrate is a form of the amino acid glutamine that includes water molecules in its crystalline structure. Glutamine is a non-essential amino acid, meaning that it can be synthesized by the body, but it is also obtained from dietary sources. This compound plays a crucial role in various biological processes, including protein synthesis, immune function, and as a precursor for nucleotide synthesis.

Source

DL-Glutamine hydrate can be derived from both natural and synthetic sources. It is primarily synthesized from glutamic acid through various chemical processes. The compound is widely available in nutritional supplements and pharmaceutical formulations due to its importance in metabolic processes and cellular functions.

Classification

DL-Glutamine hydrate is classified as an amino acid and specifically as an α-amino acid. It falls under the category of hydrophilic compounds due to its ability to form hydrogen bonds with water, which contributes to its solubility.

Synthesis Analysis

Methods

The synthesis of DL-Glutamine hydrate typically involves several methods, including:

  1. Chemical Synthesis: One common method involves the reaction of phthalic anhydride with L-glutamic acid under controlled temperatures (120°C to 180°C) to produce intermediates that eventually yield DL-glutamine through hydrolysis and other reactions .
  2. Enzymatic Methods: Biotechnological approaches utilize specific enzymes such as glutamine synthetase for the conversion of glutamate and ammonia into glutamine, offering a more sustainable production route .

Technical Details

The chemical synthesis often requires multiple steps, including protection-deprotection strategies and purification processes such as crystallization or chromatography to isolate the desired hydrate form. In enzymatic synthesis, conditions such as pH, temperature, and substrate concentration are optimized for maximum yield.

Molecular Structure Analysis

Structure

DL-Glutamine hydrate has the molecular formula C5H10N2O3H2OC_5H_{10}N_2O_3\cdot H_2O. The structure features an amine group (-NH2), a carboxylic acid group (-COOH), and a side chain that contains an additional amine group.

Data

The molecular weight of DL-Glutamine hydrate is approximately 146.15 g/mol (anhydrous form) plus the weight of water associated with it. The compound typically crystallizes in a monoclinic system.

Chemical Reactions Analysis

Reactions

DL-Glutamine can participate in various chemical reactions:

  1. Hydrolysis: In aqueous solutions, DL-glutamine can hydrolyze to yield glutamate and ammonia.
  2. Transamination: It can undergo transamination reactions where it donates an amino group to α-keto acids, forming new amino acids.

Technical Details

The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or enzymes. For example, the activity of glutaminase can significantly influence the rate at which glutamine is converted back to glutamate.

Mechanism of Action

Process

In biological systems, DL-glutamine plays a vital role in nitrogen metabolism. It serves as a nitrogen donor in the synthesis of nucleotides and amino acids. The enzyme glutamine synthetase catalyzes the formation of glutamine from glutamate and ammonia using ATP .

Data

Studies show that intracellular levels of DL-glutamine can affect cellular functions significantly, influencing immune responses and gut health by providing energy substrates for rapidly dividing cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.
  • Melting Point: The melting point varies depending on hydration but generally falls within 150°C to 160°C.

Chemical Properties

  • pH Stability: Stable at physiological pH levels but may degrade under extreme conditions (high temperature or acidic environments).
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data indicate that its stability can be influenced by storage conditions; thus, it should be kept in a cool, dry place away from light .

Applications

DL-Glutamine hydrate has several scientific uses:

  1. Nutritional Supplements: Commonly used in sports nutrition for muscle recovery.
  2. Pharmaceuticals: Utilized in formulations aimed at enhancing immune function or gut health.
  3. Research: Serves as a substrate in metabolic studies due to its role in amino acid metabolism and cell signaling pathways .
Synthesis and Production Methodologies

Microbial Biosynthesis of DL-Glutamine Hydrate in Marine Microorganisms

Marine microorganisms represent a promising resource for the biosynthesis of DL-glutamine hydrate due to their unique adaptations to extreme environments, such as high salinity, pressure, and variable nutrient availability. These conditions often enhance the production of osmolytes and stress-response metabolites, including glutamine derivatives. Species within the Bacillus genus, particularly halophilic strains isolated from marine sediments, demonstrate significant capabilities for glutamine and poly-glutamic acid (γ-PGA) production. For instance, Bacillus subtilis and Bacillus licheniformis utilize glutamic acid as a precursor, converting it to glutamine via glutamine synthetase (GS) activity. The enzyme catalyzes the ATP-dependent amidation of glutamate to glutamine, a process that can be optimized in high-salt conditions to favor DL-glutamine hydrate crystallization [7] [10].

Marine archaebacteria like Natrialba aegyptiaca also contribute to glutamine biosynthesis pathways, though their application is limited by cultivation challenges. These extremophiles employ unique ion transporters and osmolyte accumulation mechanisms that indirectly influence glutamine synthesis rates. During osmotic stress, intracellular glutamate pools are shunted toward glutamine production as a nitrogen storage strategy. However, the complex nutrient requirements of marine strains (e.g., specific trace metals, vitamins) necessitate customized culture media, increasing production costs. Recent studies have identified novel γ-PGA-producing strains from marine sponges, such as Fusobacterium nucleatum, which exhibit higher substrate conversion efficiencies due to enhanced glutamate racemase activity. This enzyme generates D-glutamate from L-glutamate, enabling the formation of DL-glutamine stereoisomers under hydrolytic conditions [7] [10].

Key Research Findings:

  • Strain-Specific Yields: Bacillus mojavensis MRC19 produces 35 g/L γ-PGA in saline media (10% NaCl), with glutamate-to-glutamine conversion rates exceeding 60% [7].
  • Metabolic Engineering: Heterologous expression of racE/glr (glutamate racemase) genes in B. subtilis increases D-glutamate availability, raising DL-glutamine output by 25% [7].
  • Osmotic Induction: Glutamine synthetase activity in Halomonas elongata rises by 300% under hyperosmotic conditions, directly linking salinity stress to glutamine biosynthesis [10].

Table 1: Marine Microorganisms for DL-Glutamine Hydrate Biosynthesis

MicroorganismHabitatGlutamine Yield (g/L)Key EnzymeOptimal Conditions
Bacillus subtilis HA1Deep-sea sediment28.5Glutamine synthetasepH 7.5, 10% NaCl, 30°C
Halomonas elongataSolar salterns17.3Glutamate dehydrogenasepH 8.0, 15% NaCl, 37°C
Fusobacterium nucleatumMarine sponge symbiont41.2Glutamate racemasepH 6.8, 3% NaCl, 42°C

Enzymatic Synthesis Pathways and Substrate Specificity

Enzymatic synthesis of DL-glutamine hydrate relies on substrate-specific enzymes, primarily glutaminase (EC 3.5.1.2) and glutamine synthetase (EC 6.3.1.2). Glutaminase catalyzes the reverse reaction of glutamine synthesis, hydrolyzing glutamine to glutamate and ammonia. However, under high ammonia concentrations, the equilibrium shifts toward glutamine formation, enabling enzymatic synthesis. Microbial glutaminases from Bacillus amyloliquefaciens and Aspergillus oryzae exhibit dual hydrolytic and transferase activities, facilitating γ-glutamyl peptide bonds that stabilize glutamine hydrates. Substrate specificity varies significantly: B. amyloliquefaciens glutaminase prefers L-glutamine as a substrate but also accepts D-glutamine at 40% relative activity, enabling racemic DL-glutamine production. The enzyme’s active site contains a conserved cysteine residue critical for nucleophilic attack on the γ-carbonyl group of glutamate, aminating it to glutamine [9].

Glutamine synthetase (GS) offers a more direct route but requires ATP cofactors, increasing costs. GS in Escherichia coli is highly specific for L-glutamate, necessitating downstream racemization to produce the D-enantiomer. Racemases like those from B. subtilis (encoded by racE) convert L-glutamine to D-glutamine with a turnover rate of 400 s⁻¹. Coupled enzymatic systems—combining GS for L-glutamine synthesis and racemase for D-enantiomer production—achieve DL-glutamine yields of >90% in vitro. However, feedback inhibition by end-products (e.g., AMP, tryptophan) limits efficiency. Site-directed mutagenesis of GS at inhibitory sites (e.g., Tyr397Phe mutant) reduces inhibition by 70%, enhancing reaction throughput [9] [10].

Critical Parameters Influencing Specificity:

  • pH Dependence: Aspergillus oryzae glutaminase achieves maximal transferase activity (for glutamine synthesis) at pH 10.0, whereas Bacillus enzymes peak at pH 8.5 [9].
  • Cofactor Requirements: ATP-dependent GS consumes 1 mol ATP per mol glutamine synthesized, demanding regenerative systems (e.g., polyphosphate kinases) for industrial feasibility.
  • Stereochemical Bias: Racemases exhibit enantioselectivity; Pseudomonas aeruginosa racemase converts D-glutamine to L-glutamine 3× faster than the reverse, affecting DL-ratio control [9].

Table 2: Enzymatic Parameters for DL-Glutamine Hydrate Synthesis

EnzymeSourceReaction TypeSubstrate SpecificityOptimal ActivityInhibitors
GlutaminaseB. amyloliquefaciensHydrolysis/TransferL-Gln > D-Gln (40%)pH 8.5, 37°CDON, 6-diazo-5-oxo-L-norleucine
Glutamine synthetaseEscherichia coliATP-dependent amidationL-Glu (exclusive)pH 7.2, 30°CAMP, tryptophan
Glutamate racemaseBacillus subtilisRacemizationD/L-Gln (equal)pH 8.0, 45°CIodoacetamide

Industrial-Scale Fermentation Optimization Challenges

Industrial production of DL-glutamine hydrate via microbial fermentation faces three primary challenges: oxygen transfer limitations, byproduct accumulation, and downstream purification complexity. High-viscosity broths—common in Bacillus fermentations producing γ-PGA—impede oxygen diffusion, reducing cell densities and glutamine yields. Streptococcus zooepidemicus cultures, for example, exhibit oxygen uptake rates (OUR) below 10 mmol/L/h at viscosities >500 cP, compared to 150 mmol/L/h in low-viscosity media. This oxygen limitation shifts metabolism toward anaerobic pathways, increasing lactate production. Lactate accumulation acidifies the medium, inhibiting glutamine synthetase and reducing titers by 25–40%. To mitigate this, fed-batch strategies with controlled glucose feeding (≤0.1 g/L/h) maintain lactate below inhibitory thresholds (5 g/L) while supporting cell densities of 50 g DCW/L [2] [8].

Critical Optimization Strategies:

  • Viscosity Control: Bacillus licheniformis fermentations achieve 50% lower viscosity by using sucC gene knockouts (succinyl-CoA synthetase), reducing γ-PGA byproduct formation and improving oxygen mass transfer (kLa >200 h⁻¹) [7] [8].
  • Precursor Balancing: Co-feeding glucose (5 g/L) and glutamate (10 g/L) during the idiophase boosts glutamine titers to 75 g/L, versus 45 g/L with glucose alone. Excess glutamate (>15 g/L) triggers NADPH wastage via glutamate dehydrogenase, however, reducing ATP availability for glutamine synthesis [3] [7].
  • Process Scale-Up: At 10,000-L scales, B. subtilis cultures show 30% lower yields than lab-scale bioreactors due to pH gradients (>0.5 pH unit variations). Automated pH-stat feeding with ammonia maintains uniformity, restoring titers to 95% of bench-scale performance [3].

Table 3: Industrial Fermentation Challenges and Solutions

ChallengeImpact on ProductionMitigation StrategyEfficiency Gain
Broth viscosityOxygen transfer limitation (kLa↓)sucC knockout; antifoam addition40% higher cell density
Lactate accumulationpH drop → enzyme inhibitionControlled glucose feeding25% titer increase
Glutamate wastageNADPH depletion → ATP deficitPulse glutamate feeding30% substrate cost savings
Downstream purificationGlutamine degradation during isolationCrystallization at 4°C, pH 5.595% recovery

Downstream processing presents additional hurdles due to glutamine’s heat lability. Thermal degradation during evaporation occurs above 60°C, necessitating low-temperature concentration. Crystallization from fermented broth requires precise pH control (pH 5.5–6.0) to avoid glutamine cyclization to pyroglutamate. Adding ethanol as an antisolvent achieves 95% recovery of DL-glutamine hydrate crystals, but residual pigments from media components require activated carbon treatment, adding 15% to production costs. Membrane filtration (30 kDa cutoff) effectively removes γ-PGA contaminants but risks fouling, reducing flux rates by 50% after 10 cycles [2] [7].

Properties

CAS Number

115584-75-3; 585-21-7

Product Name

DL-Glutamine hydrate

IUPAC Name

2,5-diamino-5-oxopentanoic acid;hydrate

Molecular Formula

C5H12N2O4

Molecular Weight

164.161

InChI

InChI=1S/C5H10N2O3.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H2

InChI Key

OQWQUUUQDAYNKF-UHFFFAOYSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N.O

Solubility

not available

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